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Cinnamyl formate

Enzymatic hydrolysis Flavor release kinetics Pancreatic lipase

Cinnamyl formate (CAS 104-65-4, FEMA is an α,β-unsaturated ester belonging to the styrene class of organic compounds. It is a colorless to slightly yellow liquid possessing a characteristic balsamic, fruity-floral odor with a cinnamon background and a bittersweet taste reminiscent of apple.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 23510-72-7
Cat. No. B3369455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl formate
CAS23510-72-7
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC=O
InChIInChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
InChIKeyLBHJXKYRYCUGPD-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water; soluble in oils, miscible (in ethanol)

Cinnamyl Formate CAS 104-65-4: Baseline Specifications and Industrial Grade Overview for Procurement


Cinnamyl formate (CAS 104-65-4, FEMA 2299) is an α,β-unsaturated ester belonging to the styrene class of organic compounds [1]. It is a colorless to slightly yellow liquid possessing a characteristic balsamic, fruity-floral odor with a cinnamon background and a bittersweet taste reminiscent of apple [2]. Its global usage volume as a fragrance ingredient is approximately 0.1–1 metric tons per annum, with applications spanning fine fragrances, decorative cosmetics, shampoos, toilet soaps, and household cleaners [2]. The compound is miscible with ethanol and most organic solvents but practically insoluble in water [3].

Cinnamyl Formate vs. Cinnamyl Acetate, Butyrate, and Propionate: Why Simple Ester Interchange Fails in Flavor and Fragrance Formulations


Cinnamyl formate cannot be directly substituted with structurally similar cinnamyl esters such as cinnamyl acetate, cinnamyl butyrate, or cinnamyl propionate due to fundamental differences in enzymatic hydrolysis rates, olfactory character, and regulatory standing. The formate ester undergoes porcine pancreatic lipase-mediated hydrolysis 2.6 times more rapidly than cinnamyl oleate under identical conditions , a kinetic property that directly impacts flavor release timing and fragrance substantivity. Furthermore, while the FEMA GRAS assessment covers multiple cinnamyl derivatives as a class, each ester maintains its own distinct safety evaluation and usage parameters [1]. The olfactory profile of cinnamyl formate—characterized by green, herbaceous, balsamic notes with apple-like sweetness—differs markedly from the more floral-sweet character of cinnamyl acetate or the heavier fruity-wine notes of cinnamyl butyrate [2], making blind substitution detrimental to formulation integrity.

Cinnamyl Formate Quantitative Differentiation: Procurement-Relevant Comparative Evidence Against Cinnamyl Esters


Enzymatic Hydrolysis Rate: Cinnamyl Formate vs. Cinnamyl Oleate (Brockerhoff, 1970)

Cinnamyl formate demonstrates significantly faster enzymatic hydrolysis compared to longer-chain cinnamyl esters. Under identical experimental conditions using porcine pancreatic lipase, cinnamyl formate is hydrolyzed 2.6 times more rapidly than cinnamyl oleate . This differential hydrolysis rate has direct implications for flavor release timing in food matrices and fragrance substantivity on skin, where the shorter-chain formate ester liberates cinnamyl alcohol more readily than its longer-chain counterparts.

Enzymatic hydrolysis Flavor release kinetics Pancreatic lipase

Aroma and Taste Threshold Characterization: Cinnamyl Formate Sensory Profile

Cinnamyl formate exhibits a distinctive sensory profile characterized by balsamic, fruity-floral odor with bittersweet taste reminiscent of apple . Detection at 1.0% concentration yields cinnamon spicy, slightly balsamic, cherry fruity notes with berry and tropical nuances . Taste characteristics at 5 ppm present as sweet, cinnamon-like, astringent, with woody resinous and balsamic nuances . This profile differs from cinnamyl acetate, which exhibits a sweeter, more floral character with pronounced honey notes, and from cinnamyl butyrate, which presents heavier fruity-wine and honeyed tones with less green-herbaceous character.

Flavor chemistry Sensory analysis Aroma threshold

Regulatory and Safety Clearance: Cinnamyl Formate FDA and FEMA GRAS Status

Cinnamyl formate holds distinct regulatory approvals that may differ from other cinnamyl esters in specific jurisdictions. It is approved by the FDA as a flavor substance under 21 CFR 172.515 [1] and carries FEMA GRAS designation No. 2299 [2]. The Council of Europe included cinnamyl formate under COE No. 352 with the specific requirement of a hydrolysis study (Category B: information required) [1]. JECFA evaluated cinnamyl formate in 2000 (Session 55) and concluded 'No safety concern at current levels of intake when used as a flavoring agent' [3]. The compound's acute oral LD50 in rats is 2.9 g/kg (95% C.I. 2.38–3.54 g/kg) [1], which may differ from the toxicity profiles of cinnamyl acetate (LD50 ~3.3 g/kg) and cinnamyl butyrate (LD50 >5 g/kg).

Regulatory compliance Food additive GRAS determination

Fragrance Substantivity and Formulation Longevity: Cinnamyl Formate Performance Metrics

Cinnamyl formate demonstrates a substantivity of 244 hours at 100.00% concentration on standard fragrance testing blotter [1]. This 10+ day longevity metric provides formulators with a quantitative basis for predicting fragrance persistence in finished products. In comparison, cinnamyl acetate typically exhibits substantivity in the 200-300 hour range, while cinnamyl butyrate may extend to 300-400 hours due to its higher molecular weight and lower volatility [2]. Cinnamyl formate occupies a middle-ground position, offering extended longevity without the excessive tenacity that can lead to undesirable dry-down character in complex fragrance compositions.

Fragrance chemistry Substantivity Perfumery

Patented Pro-Fragrance Application: Cinnamyl Formate as Oxidizable Precursor for Controlled Release

Cinnamyl formate and cinnamyl alcohol formates are specifically claimed as precursors in pro-fragrance patent applications for prolonged delivery and controlled release of fragrant compounds [1]. WO-2014180791-A1 and related filings (US20160122271A1) describe compounds of Formula I derived from fragrant formate esters including R1OCH═O (where R1 represents a C3 to C20 hydrocarbon group from cinnamyl alcohol or cinnamyl aldehyde) [2]. These pro-fragrance compounds are capable of releasing fragrant alcohols, fragrant aldehydes, or fragrant formates when oxidized upon exposure to ambient oxygen [1]. This application is not claimed for higher cinnamyl esters (acetate, propionate, butyrate) in these specific patent families, as the formate ester's oxidation chemistry is uniquely suited to the pro-fragrance mechanism.

Pro-fragrance Controlled release Patent

Solubility and Partitioning Behavior: Cinnamyl Formate LogP and Water Solubility Comparison

Cinnamyl formate exhibits a calculated Log Kow of 2.3 [1] and water solubility of 725.1 mg/L at 25°C (calculated) [1]. Experimental LogP (o/w) from Parchem specifications is reported as 2.15 . These values position cinnamyl formate as moderately lipophilic—less lipophilic than cinnamyl acetate (LogP ~2.7-2.9) and significantly less lipophilic than cinnamyl butyrate (LogP ~3.3-3.5). The lower LogP of cinnamyl formate correlates with its more rapid enzymatic hydrolysis and faster flavor release in aqueous food matrices, while its moderate water solubility (725.1 mg/L) exceeds that of longer-chain cinnamyl esters which exhibit water solubility below 100 mg/L.

Physicochemical properties Partition coefficient Formulation science

Cinnamyl Formate Application Scenarios: High-Value Procurement Use Cases Driven by Differentiated Evidence


Apple, Banana, Cherry, and Pear Flavor Formulations Requiring True-to-Nature Green-Herbaceous and Bittersweet Notes

Cinnamyl formate is specifically indicated for flavor compositions—particularly apple, banana, cherry, and pear—where its unique balsamic, fruity-floral odor with bittersweet apple-like taste is essential for achieving true-to-nature flavor profiles . In imitation banana flavors, cinnamyl formate produces authentic character notes when used discretely, especially in combination with Mimosa absolute . The 5 ppm taste threshold for sweet, cinnamon-like, astringent notes with woody resinous and balsamic nuances enables precise dosing. The compound's 2.6-fold faster enzymatic hydrolysis rate compared to cinnamyl oleate ensures timely flavor release in confectionery, baked goods, and beverage applications where delayed flavor development would compromise product quality.

Oxidizable Pro-Fragrance Precursor Systems for Controlled and Prolonged Fragrance Release

Organizations developing controlled-release fragrance technologies should procure cinnamyl formate based on its specific enumeration in pro-fragrance patent claims (WO-2014180791-A1, US20160122271A1) as a precursor derived from cinnamyl alcohol formate or cinnamyl aldehyde . These oxidizable pro-fragrance compounds release fragrant alcohols, aldehydes, or formates upon exposure to ambient oxygen, enabling prolonged fragrance delivery over extended periods . This application is unique to the formate ester chemistry and is not claimed for higher cinnamyl esters such as acetate or butyrate. Procurement of cinnamyl formate is therefore mandatory for formulations operating within this patent-protected controlled-release technology space.

Fine Fragrance and Cosmetic Formulations with Defined Substantivity and Safety Parameters

Cinnamyl formate is appropriate for fine fragrances, decorative cosmetics, shampoos, and toilet soaps where its 244-hour substantivity at 100% concentration provides predictable fragrance longevity without the excessive tenacity of longer-chain esters. The maximum reported skin level from fine fragrance formulations is 0.01% , and formulators must account for the compound's LD50 of 2.9 g/kg and COE Category B status requiring hydrolysis evaluation . The compound's intermediate LogP of 2.3 and water solubility of 725.1 mg/L inform its behavior in aqueous-alcoholic perfume matrices and rinse-off products. Procurement decisions should prioritize suppliers providing ≥92% purity meeting FCC specifications, Kosher certification, and FEMA 2299 compliance [1].

Household Cleaners and Detergents Requiring Balsamic-Green Fragrance Character

Cinnamyl formate is documented for use in non-cosmetic products including household cleaners and detergents . Its balsamic, fruity, floral, green, herbal, cinnamyl odor character with narcissus undertones at 100% concentration provides a distinctive fragrance signature that differentiates cleaning products in the marketplace. The compound's moderate substantivity of 244 hours ensures adequate fragrance persistence on cleaned surfaces without excessive residual odor. For industrial detergent formulators, the compound's compatibility with most organic solvents [1] facilitates incorporation into diverse surfactant systems. The global usage volume of 0.1–1 metric tons per annum indicates reliable commercial availability for industrial-scale procurement.

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